3-アミノ-1-(メタンスルホニル)アゼチジン

説明

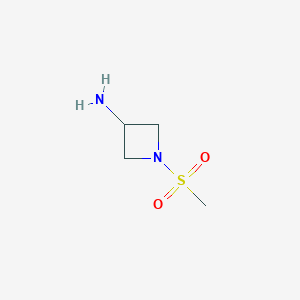

3-Amino-1-(methanesulfonyl)azetidine is a useful research compound. Its molecular formula is C4H10N2O2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Amino-1-(methanesulfonyl)azetidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-1-(methanesulfonyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(methanesulfonyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

高度材料のための重合

3-アミノ-1-(メタンスルホニル)アゼチジン: は、ポリアミンを生成する重合プロセスにおける主要なモノマーです。これらのポリアミンは、次のような用途を持つ高度材料の開発に不可欠です。

- 抗菌および抗菌コーティング: アゼチジンモノマーから誘導されたポリマーは、医療や食品業界で重要な、微生物の増殖に抵抗する表面を作成するために使用できます .

- CO2 吸収: これらのポリマーから開発された材料は、二酸化炭素を捕獲して貯蔵することができ、温室効果ガスの排出削減に貢献します .

- キレート化と材料テンプレート: これらのポリマーは金属イオンと錯体を形成することができ、これは廃棄物ストリームから重金属を除去したり、構造化された材料を作成したりするのに役立ちます .

- 非ウイルス遺伝子導入: これらのポリマーは、細胞に遺伝子を安全に導入するために使用でき、遺伝子治療アプリケーションの有望な方法です .

薬理学におけるドーパミン拮抗薬

3-アミノ-1-(メタンスルホニル)アゼチジンを含むアゼチジン誘導体は、ドーパミン拮抗薬としての可能性について評価されています。 この用途は、統合失調症や躁うつ病などの精神障害の治療において重要です .

生物活性化合物の開発

アゼチジン環は、様々な薬理学的用途を持つ様々な生物活性化合物における構成要素です。これには次のようなものがあります。

- 血中コレステロール値の低下: アゼチジン部分を持つ化合物は、コレステロールを低下させる薬物の開発に使用されてきました .

- ヒトキマーゼ阻害剤: これらの阻害剤は、心臓病の治療法を開発するために重要です .

- γ-アミノ酪酸再取り込み阻害剤: これらは、神経伝達物質のレベルに影響を与えることで神経疾患の治療に役立ちます .

- 抗真菌剤および抗菌剤: アゼチジン系化合物は、新しい抗生物質や抗真菌薬の開発に貢献しています .

- 抗うつ剤: アゼチジンの独特な構造は、抗うつ薬の作成に使用されます .

ヘテロ環式アミノ酸誘導体の合成

3-アミノ-1-(メタンスルホニル)アゼチジン: は、アゼチジン環とオキセタン環を含む新しいアミノ酸誘導体の合成に使用されます。 これらの誘導体は、改善された物理化学的および代謝的特性を持つ新しい薬物を設計する可能性を秘めています .

環状張力のある窒素含有モノマー

3-アミノ-1-(メタンスルホニル)アゼチジンのようなアゼチジン系モノマーの環状張力は、高性能材料の特定の特性を持つポリマーを作成するために活用できる独特の反応性を提供します .

持続可能なポリマー研究

持続可能なポリマーの研究には、多くの場合、アゼチジン誘導体が含まれます。3-アミノ-1-(メタンスルホニル)アゼチジンは、生分解性またはリサイクル可能な環境に優しい材料の開発に貢献することができます .

作用機序

Target of Action

The primary target of 3-Amino-1-(methanesulfonyl)azetidine is the process of polymerization . It is used as a building block for polyamines by anionic and cationic ring-opening polymerization .

Mode of Action

3-Amino-1-(methanesulfonyl)azetidine interacts with its targets by acting as a new turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides . This interaction results in greatly improved cyclizations of tetra-, penta- and hexapeptides under standard reaction conditions .

Biochemical Pathways

The compound affects the biochemical pathways involved in the polymerization of ring-strained nitrogen-containing monomers . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Pharmacokinetics

The compound’s role in the synthesis of small head-to-tail cyclic peptides suggests that it may have unique adme properties that impact its bioavailability .

Result of Action

The molecular and cellular effects of 3-Amino-1-(methanesulfonyl)azetidine’s action include the formation of polymers with various structures (i.e., branched vs. linear) and degrees of control . Additionally, the compound’s action results in the production of a range of dye and biotin tagged macrocycles .

Action Environment

The compound’s role in polymerization suggests that factors such as temperature, ph, and the presence of other reactive monomers could potentially influence its action, efficacy, and stability .

特性

IUPAC Name |

1-methylsulfonylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c1-9(7,8)6-2-4(5)3-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJHZIGJKOITDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734648 | |

| Record name | 1-(Methanesulfonyl)azetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340300-17-5 | |

| Record name | 1-(Methanesulfonyl)azetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1-(methanesulfonyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。